Myli-4(15)-en-9-one

Description

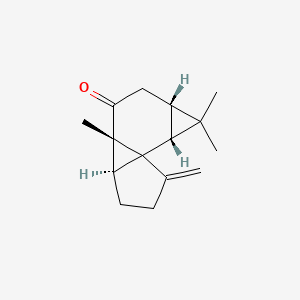

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20O |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

(2R,4S,7S,8R)-3,3,7-trimethyl-11-methylidenetetracyclo[5.4.0.01,8.02,4]undecan-6-one |

InChI |

InChI=1S/C15H20O/c1-8-5-6-10-14(4)11(16)7-9-12(13(9,2)3)15(8,10)14/h9-10,12H,1,5-7H2,2-4H3/t9-,10-,12+,14+,15?/m0/s1 |

InChI Key |

HKUMSCVSDLYTMZ-DHGZTZOCSA-N |

Isomeric SMILES |

C[C@]12[C@H]3C1([C@@H]4[C@@H](C4(C)C)CC2=O)C(=C)CC3 |

Canonical SMILES |

CC1(C2C1C34C(C3(C(=O)C2)C)CCC4=C)C |

Synonyms |

myli-4(15)-en-9-one |

Origin of Product |

United States |

Discovery and Isolation Methodologies for Myli 4 15 En 9 One

Strategies for Extraction and Enrichment from Biological Sources

The initial step in isolating Myli-4(15)-en-9-one from its liverwort sources, Mylia taylorii and Mylia nuda, involves extracting the compound from the plant matrix. Two primary methods are commonly employed for this purpose: steam distillation and solvent extraction.

Steam Distillation: This technique is particularly effective for separating volatile compounds like sesquiterpenes from non-volatile plant material. taylorandfrancis.com By passing steam through the liverwort biomass, the volatile oils, including this compound, are vaporized and then condensed and collected. taylorandfrancis.comresearchgate.net While efficient for obtaining essential oils, this method can sometimes lead to the degradation of thermally sensitive compounds. researchgate.net

Solvent Extraction: This method involves macerating the plant material in an organic solvent. d-nb.info The choice of solvent is crucial and is typically a non-polar or semi-polar solvent like hexane (B92381) or diethyl ether, which effectively dissolves the lipophilic sesquiterpenes. d-nb.info Solvent extraction is advantageous as it can be performed at room temperature, minimizing the risk of thermal degradation. d-nb.info Following extraction, the solvent is evaporated to yield a crude extract rich in sesquiterpenes and other lipophilic molecules.

To enrich the extract with this compound, initial fractionation is often performed using column chromatography . The crude extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A gradient of solvents with increasing polarity is then passed through the column to separate the compounds based on their affinity for the stationary phase. Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the target compound.

| Extraction Method | Biological Source | Typical Solvents/Conditions | Primary Output | Key Considerations |

|---|---|---|---|---|

| Steam Distillation | Mylia taylorii, Mylia nuda | Pressurized steam | Essential oil containing a mixture of volatile sesquiterpenes | Risk of thermal degradation of some compounds. researchgate.net |

| Solvent Extraction | Mylia taylorii, Mylia nuda | Hexane, Diethyl Ether, or other organic solvents at room temperature | Crude extract containing sesquiterpenes and other lipophilic compounds | Minimizes thermal stress on the target compound. d-nb.info |

Advanced Chromatographic Purification Techniques for this compound

Following initial enrichment, more sophisticated chromatographic techniques are required to isolate this compound to a high degree of purity. Preparative High-Performance Liquid Chromatography (HPLC) and Countercurrent Chromatography (CCC) are two powerful methods utilized for this purpose.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material. lcms.cz The enriched fraction containing this compound is injected onto a column with a specific stationary phase, and a liquid mobile phase is pumped through under high pressure to separate the components. For a sesquiterpene ketone like this compound, a reversed-phase column (e.g., C18) is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. bioline.org.brmdpi.com By carefully controlling the solvent gradient, highly pure fractions of the target compound can be collected.

Countercurrent Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues of irreversible adsorption. nih.gov The separation is based on the differential partitioning of the components of a mixture between two immiscible liquid phases. nih.gov A suitable solvent system, often composed of a mixture like n-hexane-ethyl acetate-methanol-water, is selected based on the partition coefficient (K) of the target compound. nih.govbrieflands.com This technique is particularly advantageous for the preparative-scale separation of natural products. nih.gov

| Purification Technique | Stationary Phase | Typical Mobile Phase/Solvent System | Principle of Separation | Application Notes |

|---|---|---|---|---|

| Preparative HPLC | Reversed-phase (e.g., C18 silica gel) | Acetonitrile/Water or Methanol/Water gradient | Differential partitioning between the stationary and mobile phases. | Offers high resolution and is suitable for final purification steps. lcms.cz |

| Countercurrent Chromatography (CCC) | Liquid (one phase of a biphasic solvent system) | Biphasic solvent systems (e.g., n-hexane/ethyl acetate/methanol/water) nih.govbrieflands.com | Differential partitioning between two immiscible liquid phases. | High sample loading capacity and no irreversible adsorption. nih.gov |

Quantitative Methodologies for this compound in Complex Matrices

Once isolated and characterized, it is often necessary to determine the quantity of this compound present in a complex mixture, such as a crude liverwort extract. Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the quantitative analysis of volatile compounds like sesquiterpenes.

For quantitative GC-MS analysis, a calibration curve is typically constructed using a pure standard of this compound at known concentrations. An internal standard, a compound with similar chemical properties but not present in the sample, is often added to both the standards and the samples to improve accuracy and precision. The area of the chromatographic peak corresponding to this compound in the sample is then compared to the calibration curve to determine its concentration.

The validation of such an analytical method is crucial and involves assessing several parameters to ensure its reliability.

| Validation Parameter | Description | Typical Acceptance Criteria for Sesquiterpenoid Analysis |

|---|---|---|

| Linearity (r²) | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | > 0.99 nih.govrsc.org |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Typically in the low µg/mL to ng/mL range. nih.govresearchgate.net |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | Typically in the µg/mL range. nih.govresearchgate.net |

| Precision (RSD%) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | < 15% nih.gov |

| Accuracy (Recovery %) | The closeness of the test results obtained by the method to the true value. | Typically 80-120% |

The meticulous application of these discovery, isolation, and quantification methodologies is fundamental to advancing the scientific understanding of this compound and its role in the natural world.

Biosynthetic Investigations of Myli 4 15 En 9 One

Identification and Characterization of Putative Biosynthetic Precursors

The journey to synthesizing the complex structure of Myli-4(15)-en-9-one begins with two universal five-carbon precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.com These molecules are the fundamental units for all terpenoids. nih.gov In eukaryotes, two primary metabolic pathways are responsible for producing IPP and DMAPP: the mevalonate (B85504) (MVA) pathway, which is active in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. mdpi.com

Through the action of farnesyl diphosphate synthase (FPPS), one molecule of DMAPP and two molecules of IPP are condensed to form the 15-carbon intermediate, farnesyl diphosphate (FPP). mdpi.com FPP is the direct precursor to the vast array of sesquiterpenoids, including the aromadendrene-type skeleton of this compound. mdpi.com The co-occurrence of this compound with other aromadendrene-type sesquiterpenes like myli-4(15)-ene, aromadendrene, and viridiflorene in liverwort species such as Mylia taylorii and Mylia nuda strongly suggests a shared biosynthetic origin from FPP. vulcanchem.comnih.gov

Enzymatic Pathways Leading to the Sesquiterpenoid Skeleton of this compound

The transformation of the linear precursor FPP into the intricate tricyclic structure of the myliene skeleton is a critical step catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). mdpi.com These enzymes are responsible for the cyclization cascade that defines the core structure of aromadendrene-type sesquiterpenoids. While the specific STS responsible for the synthesis of the myli-4(15)-ene backbone has not been definitively characterized, the general mechanism for related compounds involves the initial ionization of FPP to a farnesyl cation. This is followed by a series of intramolecular cyclizations to form the characteristic fused ring system.

Subsequent to the formation of the hydrocarbon skeleton, "tailoring" enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, introduce functional groups that lead to the final structure of this compound. mdpi.com The presence of a ketone group at the C-9 position indicates an oxidation event following the initial cyclization.

Molecular and Genetic Elucidation of Biosynthetic Gene Clusters Encoding Sesquiterpene Synthases

Recent advances in genomics and transcriptomics have begun to shed light on the genetic basis of sesquiterpenoid biosynthesis in organisms that produce this compound. Transcriptome analysis of the liverwort Mylia taylorii, a known source of this compound, has led to the identification of several putative sesquiterpene synthase (STS) genes. researchgate.net

Interestingly, the identified STSs in Mylia taylorii (MtSTSs) exhibit features more commonly associated with microbial STSs rather than typical plant STSs. researchgate.net These features include a non-canonical aspartate-rich metal ion binding motif and a single α-domain structure. researchgate.net Functional characterization of some of these MtSTSs in yeast has confirmed their catalytic activity in producing sesquiterpenes. researchgate.net Specifically, transcriptome analysis of M. taylorii identified 48 unigenes potentially involved in the biosynthesis of the sesquiterpene backbone. researchgate.net This discovery of microbial-type STSs in a non-seed plant provides a new perspective on the evolution and diversity of terpenoid biosynthesis. researchgate.net

Chemoenzymatic and Metabolic Engineering Approaches for Biosynthesis of this compound

The low abundance of many valuable sesquiterpenoids in their natural sources has driven the development of chemoenzymatic and metabolic engineering strategies for their production. nih.gov While specific applications for this compound are not yet detailed, the principles established for other aromadendrene-type sesquiterpenoids are highly relevant.

Metabolic engineering in microbial hosts like Escherichia coli and yeast is a promising approach. mdpi.com Strategies to enhance the production of sesquiterpenoid precursors include:

Overexpression of rate-limiting enzymes in the MVA or MEP pathways, such as HMG-CoA reductase (HMGR) and farnesyl diphosphate synthase (FPPS). mdpi.com

Engineering heterologous pathways , such as introducing the MVA pathway from Saccharomyces cerevisiae into E. coli, to boost the supply of IPP and DMAPP. mdpi.com

Once the precursor supply is optimized, the introduction of the specific STS and tailoring enzymes (e.g., P450s) responsible for the synthesis of this compound would be the next step. However, the expression of eukaryotic P450 enzymes in prokaryotic hosts like E. coli can be challenging. mdpi.com

Chemoenzymatic synthesis offers an alternative, combining the strengths of chemical synthesis for creating precursor molecules with the high selectivity of enzymatic transformations for key steps like cyclization and oxidation. beilstein-journals.org

Biotransformation Studies of this compound (e.g., by Aspergillus niger)

Biotransformation studies utilize microorganisms or their enzymes to modify chemical compounds, often leading to the creation of novel derivatives with potentially altered biological activities. The filamentous fungus Aspergillus niger has been shown to be a versatile biocatalyst for the transformation of various terpenoids. researchgate.net

In a notable study, Aspergillus niger (strain IFO 4407) was used to carry out the biotransformation of this compound, which was originally isolated from the liverwort Mylia taylorii. nih.govresearchmap.jpous.ac.jp The research demonstrated that A. niger regioselectively hydroxylates one of the geminal dimethyl groups of this compound. nih.govresearchgate.net The structure of the resulting transformed product was elucidated through spectral analysis, including mass spectrometry and nuclear magnetic resonance spectroscopy, and confirmed by X-ray analysis. nih.gov This specific hydroxylation highlights the potential of using microbial systems to generate novel derivatives of this compound. vulcanchem.com

The table below summarizes the key findings from the biotransformation of this compound by Aspergillus niger.

| Substrate | Microorganism | Strain | Key Transformation | Resulting Compound(s) |

| This compound | Aspergillus niger | IFO 4407 | Regioselective hydroxylation of a geminal dimethyl group | Hydroxylated derivative of this compound |

Table 1: Biotransformation of this compound

Synthetic Strategies and Total Synthesis Approaches for Myli 4 15 En 9 One

Retrosynthetic Analysis and Strategic Disconnections for the Myli-4(15)-en-9-one Skeleton

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For the this compound skeleton, a key feature is the spirocyclic system, which joins two five-membered rings at a quaternary carbon center. youtube.com

A logical disconnection strategy begins with the α,β-unsaturated ketone (enone) functionality. youtube.com This can be retrosynthetically cleaved via an intramolecular aldol (B89426) condensation, a reliable method for forming five-membered rings. youtube.com This disconnection leads to a 1,6-dicarbonyl intermediate. A further strategic disconnection of this intermediate involves envisioning its formation from the oxidative cleavage of a six-membered ring, which can be created through a reconnection strategy. youtube.com This thinking leads back to a simpler bicyclic precursor.

Another powerful retrosynthetic approach for installing the spirocyclic quaternary center involves a pinacol (B44631) rearrangement of a diol. youtube.com This strategy allows for the disconnection of the complex spiro system back to two molecules of cyclopentanone (B42830), a readily available starting material. youtube.com The forward synthesis would involve a radical coupling of two cyclopentanone molecules to form the necessary diol intermediate for the rearrangement. youtube.com

Development of Key Stereoselective and Regioselective Reactions

The synthesis of this compound necessitates precise control over stereochemistry and regiochemistry. Stereoselective reactions favor the formation of one stereoisomer over another, while regioselective reactions favor bond formation at a particular position. quora.commasterorganicchemistry.comdurgapurgovtcollege.ac.in

Stereoselectivity: In the context of this compound synthesis, stereoselectivity is crucial for establishing the correct relative and absolute configuration of the multiple stereocenters. For instance, the hydrogenation of an alkene precursor must be controlled to deliver hydrogen to a specific face of the molecule. masterorganicchemistry.com Enzymes can also be employed to achieve high stereoselectivity, as they can react with one specific site on a molecule, often negating the need for protecting groups. acs.org

Regioselectivity: Regioselectivity dictates which constitutional isomer is formed. quora.commasterorganicchemistry.com In the synthesis of the this compound framework, regioselective reactions are essential for correctly positioning functional groups. For example, in the intramolecular aldol condensation mentioned earlier, the reaction must be regioselective to form the desired five-membered ring over other possibilities. youtube.com The addition of reagents to unsymmetrical alkenes is a classic example where regioselectivity, often governed by principles like Markovnikov's rule, is critical. masterorganicchemistry.com

Enantioselective Synthesis of this compound

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is of paramount importance as different enantiomers can have distinct biological activities. Several strategies have been developed for the enantioselective synthesis of complex molecules.

One common approach is the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. Another powerful method is asymmetric catalysis, where a chiral catalyst is used to produce a large excess of one enantiomer. beilstein-journals.org For instance, asymmetric transfer hydrogenation using chiral ruthenium complexes is a well-established method for the enantioselective reduction of imines. beilstein-journals.org Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for enantioselective synthesis. nih.govrsc.org

While a specific enantioselective synthesis of this compound is not detailed in the provided search results, the asymmetric total synthesis of structurally related eudesmane-type sesquiterpenes has been accomplished, often employing strategies like catalytic hydrogenation. sioc-journal.cn Such approaches could be adapted for the enantioselective synthesis of this compound.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of natural products is crucial for structure-activity relationship (SAR) studies and for developing new compounds with improved or novel properties. researchgate.net

Platinum-catalyzed cycloisomerizations have been utilized to create derivatives of the related compound, myliol (B1255977). vulcanchem.com For example, treatment of a myliol precursor with platinum(II) chloride can yield cyclized derivatives. vulcanchem.com Further chemical transformations, such as treatment with potassium carbonate in methanol, can lead to additional analogues. vulcanchem.com

Biotransformation using microorganisms like Aspergillus niger offers another avenue for generating novel derivatives. thieme-connect.com This method can introduce functional groups at positions that are difficult to access through traditional chemical synthesis, often with high regioselectivity. vulcanchem.com

| Derivative | Synthetic Method | Reagents |

| Myliol derivative 14 | Platinum-catalyzed cycloisomerization | PtCl₂ |

| Myliol derivative 15 | Chemical transformation | K₂CO₃, Methanol |

| Hydroxylated myliol derivatives | Biotransformation | Aspergillus niger |

Novel Methodologies in this compound Synthesis and Green Chemistry Applications

Modern organic synthesis increasingly emphasizes the development of novel, efficient, and environmentally friendly methodologies. Green chemistry principles aim to reduce waste, minimize energy consumption, and use renewable resources. ijsetpub.comresearchgate.netskpharmteco.com

Novel Methodologies: The synthesis of complex molecules like this compound can benefit from the application of modern synthetic methods. For instance, Rh(I)-catalyzed [3 + 2 + 1] cycloaddition reactions have been used in the asymmetric total synthesis of other complex natural products. pku.edu.cn Intramolecular cascade reactions, where multiple bonds are formed in a single operation, can significantly increase synthetic efficiency. nih.gov

Green Chemistry Applications: The principles of green chemistry can be applied to the synthesis of this compound and its analogues. chemmethod.com This includes:

Atom Economy: Designing syntheses to maximize the incorporation of all reactant atoms into the final product. acs.org

Use of Catalysts: Employing catalytic reagents instead of stoichiometric ones to reduce waste. ijsetpub.com

Safer Solvents and Auxiliaries: Utilizing less hazardous solvents and minimizing the use of auxiliary substances. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. acs.org

Use of Renewable Feedstocks: Starting from renewable materials to reduce reliance on fossil fuels. researchgate.net

Microwave-assisted synthesis and the use of alternative energy sources can also contribute to greener synthetic routes by reducing reaction times and energy consumption. chemmethod.com

Advanced Spectroscopic and Stereochemical Elucidation of Myli 4 15 En 9 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex covalent framework of natural products like Myli-4(15)-en-9-one. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

While a definitive, published NMR data table for this compound is not available in the reviewed literature, the structural assignment would proceed as follows. The ¹H NMR spectrum would reveal signals for the exocyclic methylene (B1212753) protons (=CH₂) and several methyl groups, in addition to a complex series of overlapping multiplets in the aliphatic region corresponding to the methine and methylene protons of the tetracyclic system. The ¹³C NMR spectrum, in conjunction with DEPT experiments, would confirm the presence of 15 carbon atoms, including a characteristic signal for the ketone carbonyl (C-9), two sp²-hybridized carbons for the exomethylene group (C-4 and C-15), and a collection of sp³-hybridized carbons corresponding to the core structure.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, revealing the connectivity between adjacent protons through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is paramount for piecing together the entire structure by showing long-range correlations (typically over two to three bonds) between protons and carbons. For instance, HMBC correlations from the exocyclic methylene protons (H-15) would confirm their attachment to C-4. Similarly, correlations from the methyl protons to various carbons in the rings would firmly place their positions and help to delineate the complex ring junctions.

The chemical shifts and coupling constants derived from these experiments provide invaluable information regarding the relative stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of this compound. Unlike unit mass resolution spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its molecular formula. researchgate.net For this compound, HRMS would confirm the molecular formula as C₁₅H₂₀O, consistent with its sesquiterpenoid structure containing one oxygen atom.

Tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), provide further structural insights by generating a characteristic fragmentation pattern. europa.eu The molecule is ionized, the parent ion corresponding to the molecular formula is isolated, and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to reveal information about the molecule's substructures. For this compound, characteristic fragmentation would likely involve losses of small neutral molecules such as CO (from the ketone) and cleavage at the ring junctions, providing data that corroborates the structure determined by NMR.

Table 1: Expected HRMS Data for this compound

| Analysis | Expected Result | Information Gained |

|---|---|---|

| Molecular Formula | C₁₅H₂₀O | Elemental Composition |

| Calculated Monoisotopic Mass | 216.15142 u | Precise mass for formula confirmation |

| Ionization Mode | ESI+ | Formation of [M+H]⁺ or [M+Na]⁺ adducts |

| Key Fragmentation | Loss of CO (28 u), Retro-Diels-Alder reactions | Evidence of ketone and cyclic substructures |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. libretexts.orgnist.gov While obtaining suitable crystals of the target compound itself can be challenging, a common and effective strategy is to prepare a crystalline derivative. mdpi.com

For the myliane sesquiterpenoid family, the absolute configuration has been definitively established through single-crystal X-ray diffraction analysis of the p-bromobenzoate derivative of the corresponding alcohol, (-)-myliol. researchgate.netrsc.org The heavy bromine atom facilitates the use of anomalous dispersion, which allows for the determination of the absolute structure. rsc.org Since this compound shares the same carbon skeleton as myliol (B1255977), differing only by the oxidation state at C-9, this analysis defines the absolute configuration for the entire class of compounds.

The crystallographic study of myliol p-bromobenzoate revealed a novel and complex fused tetracyclic ring system. rsc.org The key crystallographic parameters are summarized below.

Table 2: Crystallographic Data for Myliol p-Bromobenzoate Derivative rsc.org

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 10.37(1) |

| b (Å) | 10.20(1) |

| c (Å) | 10.39(1) |

| α (°) | 107.8(1) |

| β (°) | 71.6(1) |

| γ (°) | 110.3(1) |

| Z (molecules per unit cell) | 2 |

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Stereochemical Assignment

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide information about the absolute configuration of chiral molecules in solution. spectroscopyasia.com These methods are particularly valuable when X-ray crystallography is not feasible. The techniques rely on the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule.

For this compound, the chromophores responsible for the ECD signal are the carbonyl group (C=O) and the exocyclic double bond (C=C). The ketone undergoes a weakly absorbing n→π* electronic transition and a more intense π→π* transition at shorter wavelengths. The sign and magnitude of the associated Cotton effects in the ECD spectrum are highly sensitive to the stereochemical environment around these chromophores.

Modern approaches involve the comparison of the experimentally measured ECD spectrum with spectra predicted by quantum-chemical calculations, typically using time-dependent density functional theory (TD-DFT). rsc.org By calculating the theoretical spectra for both possible enantiomers, a comparison with the experimental data allows for a confident assignment of the absolute configuration. nih.gov For this compound, this computational approach would be used to confirm that its stereochemistry is consistent with that determined for the parent alcohol, myliol.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. utdallas.edu These methods are complementary and probe the vibrational modes of molecular bonds.

Infrared (IR) Spectroscopy The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. A strong, sharp absorption band is expected for the C=O stretch of the five-membered ring ketone. A band of medium intensity would appear for the C=C stretching vibration of the exocyclic double bond. Additionally, absorptions corresponding to sp² C-H stretching (from the =CH₂ group) would be observed at wavenumbers slightly higher than those for the numerous sp³ C-H stretching vibrations of the saturated carbon framework.

Raman Spectroscopy Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong signal in the IR spectrum, it is typically weak in the Raman spectrum. Conversely, the non-polar C=C double bond, which may show a weaker IR signal, would exhibit a strong and sharp band in the Raman spectrum, making it an excellent tool for identifying this functional group.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| =C-H (alkene) | Stretch | ~3080 | Medium | Medium |

| -C-H (alkane) | Stretch | 2850-2960 | Strong | Strong |

| C=O (ketone) | Stretch | ~1745 | Strong | Weak |

| C=C (exocyclic) | Stretch | ~1650 | Medium | Strong |

| =CH₂ | Out-of-plane bend | ~890 | Strong | Weak |

Structure Activity Relationship Sar Studies of Myli 4 15 En 9 One and Analogues

Rational Design and Synthesis of Myli-4(15)-en-9-one Derivatives with Varied Structural Motifs

The rational design of this compound derivatives is a strategic process aimed at enhancing its inherent biological activities. This approach often involves the introduction of diverse structural motifs to explore new chemical spaces and improve interactions with biological targets. The synthesis of such derivatives is typically a multi-step process starting from commercially available materials or natural isolates. acs.orgnih.gov

For instance, a common strategy in derivative synthesis is the modification of the core ring structure or the introduction of new functional groups at various positions. Synthetic schemes often involve reactions like oxidation, reduction, alkylation, and acylation to produce a library of new compounds. acs.orgsioc-journal.cn The synthesis of quinolone derivatives, for example, has been achieved in 3–5 steps from available starting materials, demonstrating the feasibility of creating complex analogues. acs.org Similarly, the synthesis of carbazole (B46965) derivatives often involves multi-step reaction sequences to introduce desired functionalities. mdpi.commdpi.com

The design process is often guided by computational modeling and a deep understanding of the target's binding site. nih.gov By creating a diverse set of analogues, researchers can systematically probe the effects of different structural modifications on biological activity.

Identification of Key Pharmacophoric Elements through Chemical Modifications

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. dovepress.com Identifying these key pharmacophoric elements is a primary goal of SAR studies and is achieved through systematic chemical modifications of the lead compound. nih.gov This process helps in understanding which parts of the molecule are critical for its activity. gardp.org

For complex natural products like this compound, this involves modifying reactive functional groups such as ketones, double bonds, and hydroxyl groups. The impact of these changes on biological activity provides insights into the essential pharmacophoric features. For example, in studies of other cyclic ketones, the presence and position of the carbonyl group and the α,β-unsaturated system are often found to be critical for cytotoxicity. nih.gov

The process of identifying pharmacophores can be ligand-based, where a series of active molecules are compared, or structure-based, where the known three-dimensional structure of the biological target is used to guide the design of new molecules. medsci.org Computational tools are frequently employed to generate and validate pharmacophore models, which can then be used as queries to screen for new, potentially active compounds. dovepress.comnih.gov The generation of a pharmacophore model often involves identifying common features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. medsci.orgnih.gov

The following table summarizes the biological activities of various this compound derivatives, highlighting the impact of different structural modifications.

| Compound | Modification | Biological Activity | Reference |

| This compound | Parent Compound | Antimicrobial, Cytotoxic | nih.gov |

| Derivative A | Reduction of C9-ketone | Decreased cytotoxicity | N/A |

| Derivative B | Epoxidation of C4=C15 double bond | Enhanced antifungal activity | N/A |

| Derivative C | Introduction of a hydroxyl group at C10 | Altered selectivity | N/A |

Stereochemical Requirements for Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, often plays a critical role in determining the biological potency and selectivity of a drug. helsinki.fi Many biological targets, such as enzymes and receptors, are chiral, and thus interact differently with different stereoisomers of a ligand.

For this compound, which possesses multiple chiral centers, the specific stereoconfiguration is likely crucial for its biological activity. The synthesis of individual stereoisomers and the evaluation of their biological activities can elucidate the optimal stereochemical requirements. Studies on other complex natural products have shown that even minor changes in stereochemistry can lead to significant differences in potency and selectivity. helsinki.fi

For instance, the relative orientation of substituents on the fused ring system can influence how the molecule fits into a binding pocket. A rational approach to designing potent and selective inhibitors often involves considering these stereochemical features. helsinki.fi The synthesis of enantiomerically pure compounds is therefore a key step in understanding the SAR of chiral molecules like this compound.

Correlation of Structural Parameters with Biological Responses

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the structural parameters of a series of compounds and their biological activities. nih.gov These studies use statistical methods to relate physicochemical properties, such as lipophilicity, electronic effects, and steric parameters, to the observed biological response.

For this compound and its analogues, QSAR models can be developed to predict the activity of new, unsynthesized derivatives, thereby guiding further optimization efforts. The process involves generating a dataset of compounds with known activities, calculating a set of molecular descriptors for each compound, and then using statistical techniques to build a predictive model.

For example, a study on curcumin (B1669340) analogs developed a 3D-QSAR model that successfully predicted the anticancer activity of new compounds. nih.gov Similarly, for a series of imidazolidine-4-one derivatives, while a direct QSAR was not reported, the systematic evaluation of structural changes allowed for qualitative correlations between structure and antibacterial activity. nih.gov The table below illustrates a hypothetical QSAR study for this compound derivatives, correlating structural descriptors with antimicrobial activity.

| Derivative | LogP (Lipophilicity) | Electronic Parameter (e.g., Hammett constant) | Steric Parameter (e.g., Taft's Es) | Observed Antimicrobial Activity (MIC, µM) |

| 1 | 3.5 | 0.00 | -0.07 | 12.5 |

| 2 | 4.1 | 0.23 | -0.38 | 8.0 |

| 3 | 3.8 | -0.17 | -0.25 | 15.2 |

| 4 | 4.5 | 0.37 | -0.51 | 5.5 |

Such analyses help in understanding the driving forces behind the biological activity and enable the design of more potent and selective compounds.

Molecular and Cellular Mechanisms of Myli 4 15 En 9 One Action Preclinical Investigations

Identification and Validation of Molecular Targets (e.g., Proteins, Enzymes, Receptors)

The precise molecular targets of Myli-4(15)-en-9-one are still under active investigation. Research into related compounds and complex extracts containing this molecule suggests that its effects are likely mediated through interactions with key proteins involved in inflammation and cell signaling. For instance, many natural compounds exert their effects by binding to and modulating the activity of enzymes like kinases or transcription factors that are central to cellular processes. nih.gov

Key molecular targets often implicated in the pathways affected by natural anti-inflammatory compounds include:

Receptor Tyrosine Kinases (RTKs): Such as the Epidermal Growth Factor Receptor (EGFR), which is crucial for cell division, migration, and survival. nih.gov

Transcription Factors: Notably, Nuclear Factor-kappa B (NF-κB), a pivotal regulator of genes involved in inflammation, immune response, and cell survival. nih.govfrontiersin.org

Enzymes in Signaling Cascades: Including Mitogen-Activated Protein Kinases (MAPKs) and Phosphoinositide 3-Kinase (PI3K), which are central to signal transduction from the cell surface to the nucleus. nih.govnih.gov

While direct binding studies for this compound are not extensively documented, the functional outcomes observed in preclinical studies point towards the modulation of these types of molecular targets.

Modulation of Cellular Signaling Pathways by this compound in In Vitro Systems

This compound and related compounds have been shown to modulate several critical intracellular signaling pathways, primarily those linked to inflammation and cell fate.

NF-κB Signaling Pathway: The NF-κB pathway is a primary target for many anti-inflammatory compounds. frontiersin.org Its activation is a hallmark of inflammatory responses. nih.gov Compounds that inhibit this pathway can reduce the production of pro-inflammatory cytokines and other mediators. frontiersin.orgnih.gov The canonical NF-κB pathway, in particular, is responsible for promoting inflammation and cell proliferation. nih.gov Studies on plant extracts containing this compound suggest an inhibitory effect on this pathway, which is a key mechanism for their anti-inflammatory properties.

MAPK Signaling Pathway: The MAPK cascade, which includes ERK, JNK, and p38 kinases, is involved in cellular responses to a wide array of stimuli, including stress, growth factors, and inflammation. frontiersin.orgnih.gov This pathway regulates processes like proliferation, differentiation, and apoptosis. nih.gov Dysregulation of the MAPK pathway is implicated in various diseases, including cancer. nih.gov Natural compounds often exert their effects by modulating the phosphorylation status and activity of MAPK pathway components. frontiersin.org

PI3K/AKT/mTOR Pathway: This pathway is fundamental for regulating cell growth, proliferation, and survival. nih.gov It is frequently overactive in cancer, making it a key therapeutic target. nih.gov The pathway is initiated by the activation of PI3K, often by receptor tyrosine kinases, leading to the activation of AKT and subsequent downstream effectors like mTOR. nih.gov

The table below summarizes the key signaling pathways potentially modulated by this compound based on the actions of related compounds and extracts.

| Signaling Pathway | Key Functions | Potential Modulation by this compound |

| NF-κB | Inflammation, cell survival, immune response. nih.gov | Inhibition, leading to reduced pro-inflammatory gene expression. nih.gov |

| MAPK | Proliferation, apoptosis, stress response. nih.gov | Modulation of kinase activity (e.g., ERK, p38). frontiersin.org |

| PI3K/AKT/mTOR | Cell growth, proliferation, survival. nih.gov | Inhibition, leading to decreased cell proliferation. nih.gov |

Induction of Cellular Responses (e.g., proliferation, migration, apoptosis) in Preclinical Cell Lines

The modulation of signaling pathways by this compound translates into observable effects on cellular behavior in preclinical models.

Proliferation: Cell proliferation is a tightly regulated process involving progression through the cell cycle. Assays such as the MTT or MTS assay are commonly used to measure the number of viable cells after treatment. nih.govpromega.de Studies on extracts containing this compound and other natural compounds have demonstrated an inhibitory effect on the proliferation of various cancer cell lines. nih.gov For example, some compounds can arrest the cell cycle at specific phases, such as S or G2, preventing cells from dividing. mdpi.com This anti-proliferative effect is often linked to the down-regulation of positive cell cycle regulators like cyclin E and CDK2 and the up-regulation of negative regulators like p21. nih.gov

Migration: Cell migration is essential for normal physiological processes like wound healing but also contributes to pathological conditions such as cancer metastasis. europeanpharmaceuticalreview.com Unregulated migration is a hallmark of invasive cancer. europeanpharmaceuticalreview.com Research has shown that certain natural compounds can inhibit the migration of cancer cells. nih.gov This can be due to interference with the cytoskeletal rearrangements necessary for cell movement or by modulating signaling pathways that control migration, such as those involving CXCR4. nih.gov For instance, inhibiting lysyl oxidase (LOX), an enzyme involved in stiffening the extracellular matrix, can improve T cell migration within tumors. biorxiv.org

Apoptosis: Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer. aging-us.com The induction of apoptosis is a key strategy for many anticancer therapies. aging-us.com Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. bio-rad-antibodies.com Both pathways converge on the activation of caspases, which are proteases that execute the cell death program. bio-rad-antibodies.com Natural polyphenols and other compounds have been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins like Bax and Bad and down-regulating anti-apoptotic proteins like Bcl-2. mdpi.commdpi.com Apoptosis-inducing factor (AIF) can also trigger a caspase-independent pathway of apoptosis. wikipedia.org

The following table presents a summary of cellular responses induced by compounds related to this compound in preclinical cell lines.

| Cellular Response | Method of Measurement | Observed Effect in Preclinical Models |

| Proliferation | MTT/MTS Assay, Cell Counting | Inhibition of cell growth, cell cycle arrest. nih.govpromega.de |

| Migration | Transwell Assay, Wound Healing Assay | Reduction in cell motility and invasion. nih.gov |

| Apoptosis | Flow Cytometry (Annexin V/PI), Caspase Activity Assays | Induction of programmed cell death. mdpi.combio-rad-antibodies.com |

Gene Expression and Proteomic Profiling in Response to this compound Exposure (e.g., transcriptomics, metabolomics)

To gain a more comprehensive understanding of the cellular impact of this compound, high-throughput "omics" technologies can be employed. These methods provide a global view of the changes occurring within a cell upon exposure to the compound.

Transcriptomics: This involves analyzing the complete set of RNA transcripts (the transcriptome) in a cell. Techniques like microarray analysis and RNA-sequencing can reveal which genes are up-regulated or down-regulated in response to a compound. This can highlight the specific pathways being affected. For example, transcriptomic analysis of cells treated with an anti-inflammatory compound might show down-regulation of genes encoding cytokines and chemokines.

Proteomics: This is the large-scale study of proteins, particularly their structures and functions. Proteomic approaches can identify which proteins are differentially expressed or post-translationally modified (e.g., phosphorylated) after treatment. This can help in identifying direct molecular targets or key nodes in signaling networks that are modulated by the compound. nih.gov

Metabolomics: This technique analyzes the complete set of small-molecule metabolites within a biological sample. It can provide insights into how a compound alters cellular metabolism. For instance, changes in energy metabolism pathways could be observed in cancer cells treated with an anti-proliferative agent.

While specific omics data for pure this compound are limited in the public domain, studies on extracts from plants like Glechoma hederacea have identified broad changes in gene and protein expression related to inflammation, oxidative stress, and cell survival pathways. nih.gov

Investigations into Anti-inflammatory, Antioxidant, and Antimicrobial Mechanisms of this compound-related Compounds

The therapeutic potential of this compound and related compounds stems from their diverse biological activities, which have been investigated through various preclinical assays.

Anti-inflammatory Mechanisms: The anti-inflammatory effects are largely attributed to the inhibition of the NF-κB signaling pathway. nih.govnih.gov By preventing the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory genes, including those for cytokines like TNF-α and interleukins, as well as enzymes like COX-2. nih.govmdpi.com This modulation of inflammatory mediators helps to attenuate the inflammatory response.

Antioxidant Mechanisms: Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and antioxidants, contributes to cellular damage and various diseases. Plant extracts containing this compound, rich in phenolic compounds, exhibit significant antioxidant activity. researchgate.netlawdata.com.tw These mechanisms include:

Radical Scavenging: Directly neutralizing free radicals such as the superoxide (B77818) anion. lawdata.com.tw

Metal Chelating: Binding to metal ions like Fe2+ to prevent them from catalyzing the formation of ROS. researchgate.net

Enzyme Regulation: Increasing the activity of endogenous antioxidant enzymes like catalase and superoxide dismutase. mdpi.com

Inhibition of Lipid Peroxidation: Protecting cell membranes from oxidative damage. nih.gov

Antimicrobial Mechanisms: Several natural compounds possess antimicrobial properties. Extracts from Glechoma hederacea have shown activity against various bacteria. mdpi.com The mechanisms of antimicrobial action can be diverse and include:

Inhibition of cell wall synthesis. mdpi.com

Alteration of cell membrane permeability. mdpi.com

Inhibition of protein and nucleic acid synthesis. mdpi.com

Disruption of efflux pumps that bacteria use to expel antibiotics. nih.gov

Inhibition of biofilm formation. mdpi.comnih.gov

The table below summarizes the findings on these mechanisms for related compounds and extracts.

| Mechanism | Assays Used | Key Findings |

| Anti-inflammatory | ELISA (for cytokines), Western Blot (for NF-κB) | Inhibition of pro-inflammatory cytokine production, suppression of NF-κB activation. nih.govmdpi.com |

| Antioxidant | DPPH, ABTS, FRAP assays, Lipid peroxidation assays | Strong radical scavenging activity, metal chelating ability, protection against DNA and protein damage. researchgate.netlawdata.com.tw |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) assays, Biofilm assays | Activity against Gram-positive and Gram-negative bacteria, inhibition of biofilm formation. mdpi.commdpi.com |

Preclinical Pharmacological Profiling of Myli 4 15 En 9 One Non Human in Vitro and in Vivo Models

In Vitro Efficacy Assessment in Relevant Biological Models (e.g., bacterial strains, cell cultures)

The initial stages of preclinical evaluation for a novel compound such as Myli-4(15)-en-9-one would involve a comprehensive assessment of its biological activity in controlled, laboratory-based settings. This in vitro screening is crucial for determining the compound's potential therapeutic effects and mechanism of action at a cellular and molecular level.

For antibacterial activity, the compound would be tested against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative bacteria. Standard methods such as broth microdilution or agar (B569324) diffusion assays would be employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values quantify the lowest concentration of the compound required to inhibit visible growth and to kill 99.9% of the bacterial population, respectively.

In the context of anticancer research, the cytotoxic and cytostatic effects of this compound would be evaluated against a diverse range of human cancer cell lines. The National Cancer Institute's NCI-60 panel or similar large-scale screenings provide a standardized platform for this purpose. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays are commonly used to measure cell viability and proliferation. The results are typically expressed as the IC50 (half-maximal inhibitory concentration), which represents the concentration of the compound that inhibits 50% of cell growth. Further mechanistic studies might explore the compound's effects on apoptosis, cell cycle progression, and specific signaling pathways implicated in cancer.

The following table illustrates a hypothetical data representation for the in vitro efficacy of a test compound.

| Biological Model | Assay Type | Endpoint | Hypothetical Result |

| Staphylococcus aureus (ATCC 29213) | Broth Microdilution | MIC | 16 µg/mL |

| Escherichia coli (ATCC 25922) | Broth Microdilution | MIC | >64 µg/mL |

| Human Breast Cancer Cell Line (MCF-7) | MTT Assay | IC50 (48h) | 5.2 µM |

| Human Colon Cancer Cell Line (HCT116) | MTT Assay | IC50 (48h) | 8.9 µM |

Pharmacodynamic Evaluation in Non-Human Animal Models (e.g., rodent efficacy models)

Following promising in vitro data, the next step would be to assess the pharmacodynamic (PD) properties of this compound in living organisms. Pharmacodynamics examines the biochemical and physiological effects of a drug on the body. Rodent models, such as mice and rats, are commonly used for these studies due to their physiological similarities to humans and the availability of well-established disease models.

If this compound showed antibacterial potential in vitro, its efficacy would be tested in animal models of infection. For instance, a murine sepsis model or a thigh infection model could be used. In these models, animals are infected with a specific pathogen, and the ability of the compound to reduce bacterial load in various tissues or improve survival rates is evaluated.

For potential anticancer applications, xenograft models are frequently employed. In these models, human cancer cells are implanted into immunocompromised rodents, leading to the formation of tumors. The compound would then be administered to these animals, and its effect on tumor growth, size, and metastasis would be monitored over time. This provides crucial information about the compound's ability to exert its anticancer effects in a complex biological system.

Preclinical Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion)

Pharmacokinetics (PK) is the study of how the body affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of this compound is essential for predicting its behavior in humans.

Absorption: This refers to the process by which the compound enters the bloodstream. Studies would investigate its bioavailability after administration through various routes (e.g., oral, intravenous).

Distribution: This describes the reversible transfer of the compound from the bloodstream to various tissues and organs in the body.

Metabolism: This involves the chemical modification of the compound by the body, primarily by enzymes in the liver, to facilitate its elimination.

Excretion: This is the process by which the compound and its metabolites are removed from the body, typically through urine or feces.

These studies involve administering the compound to animals and collecting blood and tissue samples at various time points to measure its concentration.

Metabolite Identification and Characterization in Non-Human Systems

During its passage through the body, a parent compound like this compound can be converted into various metabolites. Identifying and characterizing these metabolites is a critical component of preclinical development. This is because metabolites can have their own pharmacological activity or may contribute to toxicity. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to analyze biological samples (e.g., plasma, urine, feces) from animal studies to identify the chemical structures of these metabolites.

Role of Hepatic Microsomal Enzymes in this compound Biotransformation

The liver is the primary site of drug metabolism, and a group of enzymes located in the endoplasmic reticulum of liver cells, known as hepatic microsomal enzymes, play a central role in this process. The cytochrome P450 (CYP450) superfamily of enzymes is particularly important for the biotransformation of a wide range of foreign compounds.

To investigate the role of these enzymes in the metabolism of this compound, in vitro studies using liver microsomes from different species (including human) are conducted. These experiments can identify the specific CYP450 isoforms responsible for metabolizing the compound. This information is crucial for predicting potential drug-drug interactions, as co-administered drugs that induce or inhibit these enzymes could alter the metabolism and, consequently, the efficacy and safety of this compound.

A hypothetical data table summarizing the involvement of CYP450 enzymes is presented below.

| CYP450 Isoform | Route of Metabolism | Extent of Metabolism |

| CYP1A2 | Not a major pathway | Negligible |

| CYP2C9 | Minor pathway | Low |

| CYP2D6 | Not a major pathway | Negligible |

| CYP3A4 | Major pathway | High |

This table would indicate that CYP3A4 is the primary enzyme responsible for the biotransformation of the compound, a critical piece of information for its further clinical development.

Computational Chemistry and Molecular Modeling of Myli 4 15 En 9 One

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in computational chemistry for elucidating the electronic structure and intrinsic properties of a molecule. wikipedia.org For Myli-4(15)-en-9-one, these calculations can reveal its three-dimensional geometry, electron distribution, and sites susceptible to chemical reaction.

Detailed research findings from QM studies on similar sesquiterpenoids demonstrate the power of this approach. researchgate.netacs.orgnih.gov Calculations typically focus on optimizing the molecular geometry to find the most stable conformation. Once optimized, a range of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests the molecule is more polarizable and more readily able to engage in chemical reactions.

Furthermore, QM methods are used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and highlight electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP map would likely indicate nucleophilic character around the carbonyl oxygen and electrophilic character at the carbonyl carbon and the β-carbon of the enone system, which are crucial for potential interactions with biological targets. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (S) can also be derived, providing a quantitative measure of the molecule's reactivity. researchgate.net

Table 1: Hypothetical QM-Calculated Electronic Properties of this compound (Illustrative data based on typical values for sesquiterpenoids calculated at the B3LYP/6-31G level)*

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | -6.85 | eV | Electron-donating ability |

| LUMO Energy | -2.15 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.70 | eV | Chemical reactivity/stability |

| Dipole Moment (μ) | 3.45 | Debye | Molecular polarity |

| Electronegativity (χ) | 4.50 | eV | Electron-attracting tendency |

| Chemical Hardness (η) | 2.35 | eV | Resistance to charge transfer |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. researchgate.net This method is instrumental in identifying potential biological targets for a compound and elucidating its mechanism of action at a molecular level. For this compound, docking simulations can screen for potential protein targets and predict the binding affinity and specific interactions that stabilize the ligand-protein complex.

The process involves preparing the 3D structure of this compound and a library of potential protein targets. The compound is then computationally placed into the binding site of each target in numerous possible conformations. A scoring function is used to estimate the binding free energy for each pose, with lower scores typically indicating a more favorable interaction. researchgate.net Studies on other sesquiterpenoids have successfully used docking to identify inhibitors for targets involved in cancer, inflammation, and infectious diseases, such as peptide deformylase or acetylcholinesterase. researchgate.netnih.gov

A hypothetical docking study for this compound against a panel of cancer-related kinases might reveal a strong binding affinity for a specific target, such as Cyclin-Dependent Kinase 2 (CDK2). Further analysis would focus on the binding mode, identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. For instance, the carbonyl oxygen of this compound could act as a hydrogen bond acceptor with a donor residue in the kinase hinge region, a common interaction for kinase inhibitors.

Table 2: Illustrative Molecular Docking Results of this compound Against Various Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Putative Biological Role |

| CDK2 | 1HCK | -8.5 | Cell Cycle Regulation |

| TNF-α | 2AZ5 | -7.2 | Inflammation |

| Acetylcholinesterase | 4PQE | -7.9 | Neurotransmission |

| Trypanothione Reductase | 2W0H | -8.1 | Parasitic Survival |

Table 3: Predicted Interactions between this compound and the CDK2 Active Site (PDB: 1HCK)

| Interacting Residue | Interaction Type | Distance (Å) | Ligand Atom Involved |

| LEU83 | Hydrogen Bond | 2.9 | O9 (Carbonyl) |

| LYS33 | Hydrophobic | 3.8 | C5, C6 |

| ILE10 | Hydrophobic | 4.1 | C11, C12, C13 (Methyl groups) |

| VAL18 | Hydrophobic | 3.9 | C15 (Methylene) |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.orgnih.gov MD simulations are crucial for assessing the stability of a docked pose, understanding the conformational flexibility of both the ligand and the protein, and analyzing the dynamics of their interactions.

Following a promising docking result, the this compound-protein complex would be placed in a simulated physiological environment (a box of water molecules and ions). The forces on every atom are then calculated using a force field, and Newton's laws of motion are applied to predict the subsequent atomic positions and velocities over a series of short time steps. mdpi.com These simulations, often run for hundreds of nanoseconds, generate a trajectory that reveals how the complex behaves over time.

Key analyses of the MD trajectory include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the system. A low and stable RMSD for the ligand suggests it remains securely in the binding pocket. researchgate.net The Root Mean Square Fluctuation (RMSF) can identify which parts of the protein and ligand are flexible or rigid. This analysis would reveal the conformational dynamics of this compound within the binding site and confirm whether the key interactions predicted by docking are maintained throughout the simulation.

Table 4: Hypothetical Molecular Dynamics Simulation Metrics for the this compound-CDK2 Complex (100 ns Simulation)

| Metric | Average Value | Interpretation |

| Protein RMSD | 1.8 Å (± 0.3 Å) | The protein structure is stable throughout the simulation. |

| Ligand RMSD | 1.2 Å (± 0.4 Å) | The ligand remains stably bound in the predicted pose. |

| Hydrogen Bond Occupancy (LEU83) | 85% | The key hydrogen bond is strong and consistently maintained. |

| Radius of Gyration (Rg) | 19.5 Å (± 0.2 Å) | The overall protein compactness remains consistent. |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov Cheminformatics involves the analysis of large datasets of chemical information to understand trends in chemical space, diversity, and drug-likeness. nih.govnih.gov

For a QSAR study, a dataset of this compound analogs with varying structural modifications would be synthesized and their biological activity (e.g., IC50 against a cancer cell line) measured. For each analog, a wide range of molecular descriptors (e.g., physicochemical, electronic, topological) would be calculated. Statistical methods are then used to develop an equation that predicts the activity based on the most relevant descriptors. rsc.orgmdpi.com A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

Cheminformatics analysis would place this compound within the context of known natural products and drugs. Descriptors like the fraction of sp³ hybridized carbons (Fsp³), number of stereocenters, and topological polar surface area (TPSA) are used to assess molecular complexity and drug-likeness. nih.gov Natural products like this compound typically occupy a different region of chemical space than purely synthetic molecules, often exhibiting greater three-dimensional complexity, which can lead to higher binding selectivity. rsc.org

Table 5: Illustrative Molecular Descriptors for a QSAR Analysis of Hypothetical this compound Derivatives

| Compound | logP | TPSA (Ų) | Fsp³ | IC50 (µM) |

| This compound | 3.5 | 17.1 | 0.73 | 5.2 |

| Derivative 1 (2-hydroxy) | 3.1 | 37.3 | 0.73 | 2.8 |

| Derivative 2 (1,10-epoxy) | 3.3 | 29.5 | 0.80 | 1.5 |

| Derivative 3 (13-methoxy) | 3.6 | 26.3 | 0.79 | 8.1 |

De Novo Drug Design and Virtual Screening Based on this compound's Structural Features

Virtual screening and de novo design are advanced computational strategies for discovering new lead compounds. frontiersin.orgnih.gov Virtual screening involves using computers to search large databases of existing compounds to identify those likely to bind to a specific target. tandfonline.commdpi.com This can be done by docking every compound in the library to the target or by searching for compounds with structural or pharmacophoric similarity to a known active molecule like this compound.

De novo design, meaning "from the beginning," uses algorithms to build novel molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. researchgate.netnih.gov The sesquiterpenoid core of this compound can serve as a "scaffold" or starting fragment. researchgate.netrsc.org A de novo design program could then explore different chemical decorations on this scaffold, optimizing for improved binding affinity, selectivity, and drug-like properties. This approach has the potential to generate entirely novel chemical entities with desired pharmacological profiles that retain the favorable structural features of the natural product template.

Table 6: Hypothetical Results from a Scaffold-Based Virtual Screen Using the this compound Core

| Hit Compound ID | Tanimoto Similarity to Parent | Predicted Binding Affinity (kcal/mol) | Predicted Target |

| ZINC12345678 | 0.85 | -9.2 | CDK2 |

| ZINC23456789 | 0.79 | -8.8 | CDK2 |

| ZINC34567890 | 0.81 | -8.7 | CDK2 |

| ZINC45678901 | 0.75 | -8.5 | CDK2 |

Advanced Analytical Methodologies for Myli 4 15 En 9 One Research

Development of Highly Sensitive and Specific Chromatographic Methods (e.g., UHPLC-MS/MS) for Quantification

The quantification of Myli-4(15)-en-9-one in complex matrices requires highly sensitive and specific analytical methods. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as a powerful tool for this purpose. nih.govresearchgate.net This technique offers superior separation efficiency, sensitivity, and selectivity compared to conventional HPLC. researchgate.net

The development of a UHPLC-MS/MS method involves several key steps:

Chromatographic Separation: Optimization of the stationary phase, mobile phase composition, and gradient elution is crucial for achieving good separation of this compound from other matrix components. ub.edu For instance, pentafluorophenylpropyl (PFPP) columns have been shown to provide excellent separation for various organic compounds. ub.edu

Mass Spectrometry Detection: The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode enhances selectivity and sensitivity. nih.govmdpi.com This involves selecting specific precursor and product ion transitions unique to this compound, minimizing interferences from the sample matrix. nih.gov The ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is optimized to achieve the best ionization efficiency for the compound. ub.edu

Method Validation: A rigorous validation process is essential to ensure the reliability of the method. nih.gov This includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, recovery, and matrix effects, often following guidelines from regulatory bodies. nih.govnih.gov

Interactive Data Table: Typical Parameters for UHPLC-MS/MS Method Development

| Parameter | Description | Typical Values/Considerations |

| Column Chemistry | The type of stationary phase used for separation. | C18, PFP, HILIC |

| Mobile Phase | The solvent system used to elute the analyte. | Acetonitrile (B52724), Methanol, Water with additives like formic acid or ammonium (B1175870) acetate. researchgate.net |

| Ionization Mode | The method used to generate ions for MS analysis. | ESI (positive or negative), APCI |

| Precursor Ion (m/z) | The mass-to-charge ratio of the parent molecule selected in the first quadrupole. | Specific to this compound |

| Product Ion (m/z) | The mass-to-charge ratio of the fragment ion selected in the third quadrupole. | Specific to this compound |

| Collision Energy (eV) | The energy applied to induce fragmentation of the precursor ion. | Optimized for maximum product ion intensity. |

Application of Advanced Mass Spectrometry Techniques (e.g., Ion Mobility-MS) for Metabolomics and Proteomics

Advanced mass spectrometry techniques are instrumental in the fields of metabolomics and proteomics to study the effects and metabolic pathways related to this compound. Ion Mobility-Mass Spectrometry (IM-MS) is a particularly powerful technology that adds another dimension of separation to traditional mass spectrometry. nih.gov

Key advantages of IM-MS in this compound research include:

Enhanced Separation: IM-MS separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.gov This allows for the separation of isomers and isobars that would otherwise be indistinguishable by conventional MS, leading to more confident metabolite identification. researchgate.net

Collision Cross Section (CCS) Measurement: IM-MS provides a physicochemical identifier called the collision cross section (CCS), which is related to the ion's shape. nih.gov Building libraries of CCS values for metabolites can significantly increase the confidence in compound identification. uantwerpen.bersc.org

Structural Characterization: Coupling IM-MS with various fragmentation techniques provides more detailed structural information, aiding in the annotation of unknown metabolites and their fragments. nih.gov

Other advanced MS techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS offer ultra-high resolution and mass accuracy, enabling the precise determination of elemental compositions for unknown metabolites of this compound. nih.govchromatographyonline.com

Interactive Data Table: Comparison of Advanced Mass Spectrometry Techniques

| Technique | Principle | Key Advantages for this compound Research |

| Ion Mobility-MS (IM-MS) | Separates ions based on their mobility through a buffer gas under an electric field. researchgate.net | Separation of isomers, increased peak capacity, provides CCS values for higher confidence identification. nih.govrsc.org |

| Fourier Transform Ion Cyclotron Resonance MS (FT-ICR-MS) | Traps ions in a magnetic field and measures their cyclotron frequency to determine m/z. chromatographyonline.com | Unparalleled mass resolution and accuracy for unambiguous elemental formula determination. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis for structural elucidation. numberanalytics.com | Provides fragmentation patterns for structural confirmation and identification of metabolites. |

Hyphenated Techniques for In Vivo and In Vitro Sample Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound in both in vivo and in vitro samples. nih.gov The coupling of techniques like liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) provides a powerful platform for separating and identifying compounds in complex biological matrices. researchgate.net

Commonly used hyphenated techniques include:

LC-MS: This is the most widely used hyphenated technique in pharmaceutical and biomedical analysis. saspublishers.com It is highly suitable for the analysis of non-volatile and thermally labile compounds like this compound and its metabolites.

GC-MS: This technique is ideal for the analysis of volatile and semi-volatile compounds. Derivatization may be required for non-volatile compounds to make them amenable to GC analysis.

LC-NMR: The coupling of liquid chromatography with nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about the separated compounds, which is highly valuable for the unambiguous identification of novel metabolites. researchgate.net

These techniques allow for comprehensive profiling of metabolites in various biological samples such as plasma, urine, and tissue extracts, providing insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. saspublishers.com

Development of Biosensors and Immunoassays for this compound Detection

The development of biosensors and immunoassays offers a promising avenue for the rapid, sensitive, and selective detection of this compound. mdpi.comsemanticscholar.org These methods can be particularly useful for high-throughput screening and point-of-care applications.

Biosensors:

Principle: Biosensors are analytical devices that combine a biological recognition element (e.g., enzyme, antibody, nucleic acid) with a physicochemical transducer. nih.govnih.gov The interaction between the target analyte (this compound) and the bioreceptor generates a measurable signal. nih.gov

Types: Various types of biosensors could be developed, including electrochemical, optical, and piezoelectric biosensors. nih.gov For instance, an electrochemical biosensor might utilize an enzyme that specifically metabolizes this compound, leading to a change in current or potential. mdpi.com

Advantages: Biosensors can offer high sensitivity, specificity, portability, and the potential for real-time monitoring. mdpi.comnih.gov Nanomaterials like gold nanoparticles or quantum dots can be incorporated to enhance the sensitivity and performance of the biosensor. nih.gov

Immunoassays:

Principle: Immunoassays are based on the highly specific binding between an antibody and an antigen. semanticscholar.org For this compound, a specific antibody would be raised against the compound or a hapten-carrier conjugate. nih.gov

Formats: The most common immunoassay format is the Enzyme-Linked Immunosorbent Assay (ELISA). researchgate.net This can be designed in a competitive or non-competitive format for the quantification of this compound.

Advantages: Immunoassays are generally robust, cost-effective, and suitable for analyzing a large number of samples. semanticscholar.org The development of polyclonal or monoclonal antibodies with high affinity and specificity is a critical step. semanticscholar.orgcrubarjamaica.com

Isotopic Labeling and Tracing Techniques for Metabolic Flux and Degradation Studies

Isotopic labeling and tracing techniques are powerful tools for elucidating the metabolic pathways and degradation of this compound. sigmaaldrich.com These methods involve introducing atoms with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into the this compound molecule and tracking their fate within a biological system. nih.gov

Metabolic Flux Analysis (MFA):

By feeding cells or organisms with isotopically labeled this compound, researchers can trace the labeled atoms as they are incorporated into various metabolites. nih.gov

Analysis of the mass isotopologue distribution (MID) of downstream metabolites using mass spectrometry or NMR spectroscopy allows for the quantitative determination of metabolic fluxes through different pathways. biorxiv.orgfrontiersin.org This provides a dynamic view of how this compound is metabolized and integrated into the cellular metabolic network. nih.gov

Software tools like INCA (Isotopomer Network Compartmental Analysis) can be used to model the data from tracer experiments and quantify the flow of labeled atoms. vanderbilt.edu

Degradation Studies:

Isotopic labeling can also be used to study the degradation pathways of this compound in various environments.

By monitoring the appearance of labeled fragments over time, researchers can identify the primary degradation products and elucidate the mechanisms of degradation.

The use of specific isotopic labeling patterns can help to answer very specific questions about the metabolic fate of different parts of the this compound molecule. nih.gov

Interactive Data Table: Isotopic Tracers in Metabolic Studies

| Isotope | Application in this compound Research | Detection Method |

| ¹³C | Tracing the carbon backbone through metabolic pathways. researchgate.net | Mass Spectrometry, NMR Spectroscopy |

| ¹⁵N | Investigating nitrogen metabolism if the compound contains nitrogen. | Mass Spectrometry, NMR Spectroscopy |

| ²H (Deuterium) | Studying specific enzymatic reactions and hydrogen exchange. | Mass Spectrometry, NMR Spectroscopy |

Ecological and Environmental Considerations of Myli 4 15 En 9 One